molecular formula C9H11NO3 B1506207 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 405174-47-2

4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol

Cat. No.: B1506207
CAS No.: 405174-47-2
M. Wt: 181.19 g/mol
InChI Key: GUDCDFDMUCDACA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a complex organic compound characterized by its unique structure, which includes a pyran ring fused to a pyridine ring, and a hydroxymethyl group attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable pyridine derivative with a hydroxymethyl-substituted pyran derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biochemical pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may be exploited to create compounds with therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol exerts its effects depends on its molecular targets and pathways involved. The hydroxymethyl group and the pyran-pyridine structure may interact with specific enzymes or receptors, leading to biological or chemical activity. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

  • 4-Hydroxymethylbenzaldehyde: This compound shares the hydroxymethyl group but has a benzene ring instead of the pyran-pyridine structure.

  • 4-Hydroxyamphetamine: Another compound with a hydroxymethyl group, but it is a substituted phenethylamine and amphetamine derivative.

Uniqueness: 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol is unique due to its fused pyran-pyridine ring system, which imparts distinct chemical and biological properties compared to simpler hydroxymethyl compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(hydroxymethyl)-2,3-dihydropyrano[3,2-b]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-9(12)3-5-13-7-2-1-4-10-8(7)9/h1-2,4,11-12H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDCDFDMUCDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1(CO)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717122
Record name 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-47-2
Record name 3,4-Dihydro-4-hydroxy-2H-pyrano[3,2-b]pyridine-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405174-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
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4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
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4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Reactant of Route 5
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Reactant of Route 6
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol

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